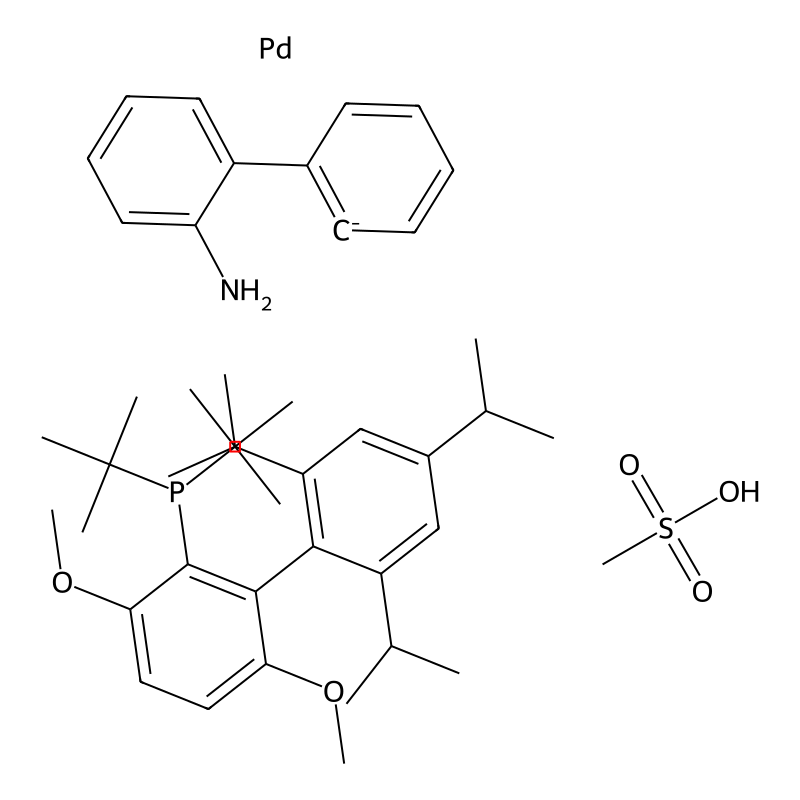

tBuBrettPhos Pd G3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Cross-coupling Reactions

tBuBrettPhos Pd G3 is a third-generation (G3) Buchwald precatalyst widely used in scientific research for various cross-coupling reactions. These reactions involve the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds. Notably, tBuBrettPhos Pd G3 demonstrates efficiency in:

- Buchwald-Hartwig amination: This reaction forms C-N bonds between amine and aryl/vinyl halides or triflates.

- Suzuki-Miyaura coupling: This reaction forms C-C bonds between aryl/vinyl boronic acids and aryl/vinyl halides or triflates.

- Stille coupling: This reaction forms C-C bonds between organotin reagents and aryl/vinyl halides.

- Sonogashira coupling: This reaction forms C-C bonds between terminal alkynes and aryl/vinyl halides.

- Negishi coupling: This reaction forms C-C bonds between organozinc reagents and aryl/vinyl halides.

- Hiyama coupling: This reaction forms C-C bonds between organosilanes and aryl/vinyl halides or triflates.

- Heck reaction: This reaction forms C-C bonds between alkenes and aryl/vinyl halides.

Advantages of tBuBrettPhos Pd G3

tBuBrettPhos Pd G3 offers several advantages over other precatalysts, making it a popular choice in scientific research:

- Lower catalyst loadings: This translates to reduced costs and environmental impact.

- Shorter reaction times: This translates to faster experiment completion and higher throughput.

- Efficient formation of active catalytic species: This leads to improved reaction yields and consistency.

- Air, moisture, and thermal stability: This allows for easier handling and storage under ambient conditions.

- High solubility in common organic solvents: This makes it versatile for use in various reaction conditions.

tBuBrettPhos Palladium G3 is a third-generation Buchwald precatalyst, specifically designed for facilitating various cross-coupling reactions in organic synthesis. Its full chemical name is tert-BuBrettPhos-Pd-G3, which refers to the complex formed by tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl and palladium(II) methanesulfonate. This compound is characterized by its high efficiency in forming carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds, making it a versatile tool in synthetic chemistry .

tBuBrettPhos Palladium G3 is primarily utilized in various cross-coupling reactions, which include:

- Buchwald-Hartwig Cross Coupling Reaction: Facilitates the formation of C-N bonds.

- Heck Reaction: Involves the coupling of alkenes with aryl halides.

- Hiyama Coupling: Utilizes organosilicon reagents for C-C bond formation.

- Negishi Coupling: Employs organozinc reagents for C-C bond formation.

- Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl halides.

- Stille Coupling: Uses organotin compounds for C-C bond formation.

- Suzuki-Miyaura Coupling: Facilitates the coupling of boronic acids with aryl halides .

These reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

The synthesis of tBuBrettPhos Palladium G3 involves several key steps:

- Formation of Ligand: The reaction begins with the synthesis of tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl.

- Complexation with Palladium: This ligand is then reacted with palladium(II) methanesulfonate under controlled conditions to form the final palladium complex.

- Purification: The product is purified using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure high purity and stability .

tBuBrettPhos Palladium G3 is widely used in organic synthesis for:

- Synthesis of Pharmaceuticals: It aids in constructing complex molecules required in drug development.

- Material Science: Employed in creating advanced materials through polymerization processes.

- Agricultural Chemicals: Facilitates the synthesis of agrochemicals that enhance crop yields and pest resistance .

Interaction studies involving tBuBrettPhos Palladium G3 focus on its catalytic efficiency and selectivity in cross-coupling reactions. Research indicates that this compound exhibits superior performance compared to earlier-generation precatalysts due to its stability and reactivity under mild conditions. It has been shown to maintain high yields while minimizing racemization during amino acid ester transformations .

Several compounds share similarities with tBuBrettPhos Palladium G3, particularly within the realm of palladium-based catalysts. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| BrettPhos Pd G2 | Second-generation catalyst; less efficient than G3 | Lower stability and reactivity compared to G3 |

| Xantphos Pd | Bidentate phosphine ligand; used in similar reactions | Different ligand structure affects selectivity |

| JohnPhos Pd | Another phosphine-based catalyst; versatile | May require harsher conditions for similar reactions |

tBuBrettPhos Palladium G3 stands out due to its third-generation design, which enhances its stability and efficiency across a broader range of reactions compared to its predecessors .

tBuBrettPhos Palladium G3 represents a sophisticated third-generation palladium precatalyst with a complex molecular architecture designed for optimal catalytic performance [1]. The full chemical name of this compound is [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate [2]. This palladium complex possesses a molecular formula of C44H62NO5PPdS with a molecular weight of 854.43 g/mol [3].

The molecular structure of tBuBrettPhos Pd G3 can be conceptualized as having several key components that work in concert to create its unique catalytic properties [1] [3]. At its core is a palladium(II) center that adopts a distorted square planar geometry, which is characteristic of d8 metal complexes [6]. The palladium center is coordinated to multiple ligands that define its reactivity profile and stability [2].

The primary ligand in this complex is the tBuBrettPhos phosphine ligand, which features a biphenyl backbone with strategic substitution patterns . This ligand coordinates to the palladium center through the phosphorus atom, forming a strong metal-phosphine bond [17]. The biphenyl backbone of the tBuBrettPhos ligand provides structural rigidity while allowing for specific conformational arrangements that are crucial for catalytic activity [17].

Table 1: Physical and Chemical Properties of tBuBrettPhos Pd G3

| Property | Value |

|---|---|

| Chemical Name | [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate |

| CAS Number | 1536473-72-9 |

| Molecular Formula | C44H62NO5PPdS |

| Molecular Weight | 854.43 g/mol |

| Physical Form | Solid |

| Melting Point | 119-131 °C |

| Functional Group | Phosphine |

The second key component is the 2-aminobiphenyl moiety, which chelates to the palladium center through both the carbon and nitrogen atoms, forming a palladacycle [17]. This chelation provides additional stability to the complex and plays a crucial role in the activation mechanism of the precatalyst [17]. X-ray crystallographic studies have revealed that the palladium center in tBuBrettPhos Pd G3 maintains a tetracoordinate environment with slightly distorted square planar geometry [17].

The methanesulfonate group serves as a counterion to balance the charge of the complex and is coordinated to the palladium center through an oxygen atom [17]. This coordination creates a Pd-O bond with a length of approximately 2.184 Å, which is significantly shorter than the Pd-Cl bond (2.412 Å) found in related chloride-containing precatalysts [17]. This shorter bond length contributes to the increased electrophilicity of the palladium center, which has important implications for its catalytic activity [17] [20].

Steric Effects of tert-Butyl and Triisopropyl Substituents

The tBuBrettPhos ligand in tBuBrettPhos Pd G3 features strategically positioned substituents that create a specific steric environment around the palladium center . These substituents, particularly the tert-butyl and triisopropyl groups, play crucial roles in determining the reactivity, selectivity, and stability of the catalyst [16].

The tert-butyl groups attached to the phosphorus atom are among the most sterically demanding substituents in organic chemistry [7]. With a cone angle of approximately 182° and an A-value of 4.9-5.4 kcal/mol, tert-butyl groups create significant steric hindrance in their vicinity [7] [16]. In the context of tBuBrettPhos Pd G3, these bulky tert-butyl groups serve multiple purposes: they protect the phosphorus-palladium bond from unwanted reactions, they direct incoming substrates to specific coordination sites, and they prevent the formation of catalytically inactive palladium species [16].

Table 3: Steric Properties of Key Substituents in tBuBrettPhos Pd G3

| Substituent | Cone Angle (°) | A-Value (kcal/mol) | Steric Effect |

|---|---|---|---|

| tert-Butyl (t-Bu) | 182 | 4.9-5.4 | Very High |

| Triisopropyl | 160-165 | 2.1-2.5 (per isopropyl) | High |

| Methoxy (OMe) | 107 | 0.6-0.8 | Low |

| Phenyl (Ph) | 145 | 2.8-3.0 | Medium |

| Methyl (Me) | 118 | 1.7 | Low |

| Hydrogen (H) | 80 | 0 | None |

The triisopropyl substituents on the 2', 4', and 6' positions of one of the phenyl rings in the biphenyl backbone also contribute significantly to the steric profile of the catalyst . With a combined steric effect that is substantial but less extreme than the tert-butyl groups, these triisopropyl substituents help to create an asymmetric steric environment around the palladium center [7] [16]. This asymmetry is crucial for directing substrates to approach the metal center from specific trajectories, thereby enhancing both reactivity and selectivity in catalytic transformations [16].

Research has demonstrated that the steric effects of these substituents are not merely additive but work synergistically to create a unique reaction environment [16]. The concept of "remote steric effects" is particularly relevant in understanding the behavior of tBuBrettPhos Pd G3 [16]. Unlike traditional steric parameters such as cone angle, which focus on the immediate vicinity of the metal center, remote steric effects consider how bulky groups positioned farther from the metal can influence reactivity through conformational constraints and directed approach trajectories [16].

The steric bulk of the tert-butyl and triisopropyl groups also affects the conformational preferences of the biphenyl backbone [26]. The dihedral angle between the two phenyl rings in the biphenyl system is influenced by these substituents, which in turn affects the orientation of the phosphine relative to the palladium center [26]. This conformational control is essential for optimizing the electronic interaction between the phosphine and the metal, as well as for creating the appropriate steric environment for catalysis [26].

Electronic Configuration and Tolman Electronic Parameter Analysis

The electronic properties of tBuBrettPhos Pd G3 are as crucial as its steric characteristics in determining its catalytic behavior [11]. The electronic configuration of this complex involves intricate interactions between the palladium center and its surrounding ligands, particularly the phosphine component [20] [30].

Palladium in tBuBrettPhos Pd G3 exists in the +2 oxidation state with a d8 electronic configuration [20]. This configuration typically favors a square planar geometry, which is indeed observed in the crystal structure of the complex [17] [20]. The palladium-phosphorus bond involves both σ-donation from the phosphine to the metal and π-backbonding from the metal to the phosphine [30]. This electronic interaction is influenced by the substituents on the phosphorus atom, particularly the electron-donating tert-butyl groups [21].

Table 4: Electronic Configuration of Key Components in tBuBrettPhos Pd G3

| Component | Electronic Configuration | Effect on Complex |

|---|---|---|

| Palladium (Pd) | [Kr] 4d¹⁰ | Forms square planar d⁸ configuration |

| Phosphorus (P) | [Ne] 3s² 3p³ | Forms strong σ-bond with Pd; accepts π-backbonding |

| tert-Butyl Groups | Electron-donating | Increases electron density at P; enhances σ-donation |

| Methoxy Groups | Electron-donating | Increases electron density in aromatic ring |

| Triisopropyl Groups | Electron-donating (weak) | Primarily steric effect; minimal electronic contribution |

| Biphenyl Backbone | π-conjugated system | Provides rigidity and electronic communication |

The Tolman Electronic Parameter (TEP) provides a quantitative measure of the electron-donating or electron-withdrawing ability of phosphine ligands [11]. It is determined by measuring the infrared stretching frequency of the A1 carbonyl vibrational mode in a [LNi(CO)3] complex, where L is the phosphine ligand of interest [11]. Lower TEP values indicate stronger electron-donating ability of the phosphine [11].

While specific TEP measurements for tBuBrettPhos itself are not widely reported in the literature, the electronic properties of related phosphines provide valuable insights [11] [14]. Phosphines with tert-butyl substituents, such as P(t-Bu)3, exhibit TEP values around 2056.1 cm⁻¹, which is among the lowest (most electron-donating) in the series of common phosphines [11]. This strong electron-donating character is expected to be preserved in the tBuBrettPhos ligand, though modulated by the biphenyl backbone and other substituents [14].

Table 2: Tolman Electronic Parameters for Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (cm⁻¹) | Electron Donating Ability |

|---|---|---|

| PF3 | 2110.8 | Very Low |

| PCl3 | 2097.0 | Low |

| P(OEt)3 | 2076.3 | Low-Medium |

| P(C6H4F)3 | 2071.3 | Medium |

| PPh3 | 2068.9 | Medium |

| P(C6H4OMe)3 | 2066.0 | Medium-High |

| PMe3 | 2064.1 | High |

| P(NMe2)3 | 2061.9 | High |

| P(t-Bu)3 | 2056.1 | Very High |

The electronic properties of tBuBrettPhos Pd G3 are further influenced by the methoxy substituents on the biphenyl backbone . These electron-donating groups increase the electron density in the aromatic system, which can indirectly affect the electronic environment at the palladium center through the extended π-system [21]. Time-dependent density functional theory (TD-DFT) calculations on related palladium-phosphine complexes have shown that such electronic effects can significantly influence the energy levels of frontier orbitals and, consequently, the reactivity of the complex [30].

The electronic configuration of tBuBrettPhos Pd G3 also plays a crucial role in its activation mechanism [17]. The precatalyst is designed to undergo reductive elimination under basic conditions, generating the catalytically active Pd(0) species in situ [17]. This process is facilitated by the electronic properties of the complex, particularly the electron-rich nature of the phosphine ligand, which stabilizes the resulting Pd(0) species [17] [30].